2-Cyanomethylthioadenosine
Description
2-Cyanomethylthioadenosine is a modified adenosine derivative characterized by a cyanomethylthio (-SCH₂CN) group substituted at the 2'-position of the ribose moiety. Adenosine derivatives are critical in biochemical pathways, particularly in nucleotide metabolism, signal transduction, and enzyme regulation.
Properties
Molecular Formula |
C12H14N6O4S |
|---|---|
Molecular Weight |
338.35 g/mol |
IUPAC Name |
2-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7?,8+,11-/m1/s1 |
InChI Key |
KBNRTQHWQDGAEY-DWVWSIQXSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)SCC#N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanomethylthioadenosine typically involves the cyanoacetylation of amines. This process can be carried out through various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanomethylthioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may yield various substituted nucleosides.
Scientific Research Applications
2-Cyanomethylthioadenosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside derivatives.
Biology: Studied for its potential role in cellular processes and as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyanomethylthioadenosine involves its interaction with specific molecular targets and pathways. As an adenosine analog, it can act on adenosine receptors and influence various cellular processes. This compound has been shown to inhibit cancer progression by acting as a smooth muscle vasodilator .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-cyanomethylthioadenosine with structurally or functionally analogous compounds, leveraging data from the evidence provided:
2.1. Functional Group Reactivity
The cyanomethylthio group distinguishes this compound from other adenosine derivatives. Similar compounds include:
- Methylthioadenosine (MTA): Features a methylthio (-SCH₃) group. MTA is a byproduct of polyamine biosynthesis and regulates cellular proliferation. The absence of the cyano group reduces its electrophilicity compared to this compound .
- Benzylthioadenosine: Substituted with a benzylthio (-SCH₂C₆H₅) group.
2.4. Stability and Reactivity
- The cyano group in this compound increases electrophilicity, facilitating interactions with nucleophilic residues in enzymes. This contrasts with MTA’s methylthio group, which participates in methylation reactions but lacks comparable reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
